2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques and equipment would be employed to produce this compound in a laboratory setting.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
Uniqueness
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorobenzyl and benzimidazole moieties enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H20Cl2N4OS |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-16(18-8-12-20(26)13-9-18)28-29-23(31)15-32-24-27-21-4-2-3-5-22(21)30(24)14-17-6-10-19(25)11-7-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChI Key |
NEZKTXIYCDMAKA-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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